Organ-Specific Mutagenicity Divergence: 5,9-Disubstitution Drives Exclusive Liver Targeting in MutaMouse Model
In the MutaMouse transgenic model, 5,9-dimethyl-DBC (DMDBC) induced 30- to 50-fold increases in mutant frequency exclusively in liver, with no significant effect in skin after either subcutaneous injection or topical application [1]. In contrast, N-methyl-DBC (NMDBC) produced 3.4- to 7.9-fold increases in mutant frequency in skin but only weak effects in liver [1]. The parent DBC induced mutations in both organs (30- to 50-fold in liver, 3.4- to 7.9-fold in skin). This establishes that the 5,9-substitution pattern is a dominant determinant of liver-specific genotoxicity within the DBC scaffold. While direct MutaMouse data for 5,9-dichloro-DBC are not yet published, the 5,9-disubstitution paradigm predicts hepatic tropism. The chlorine substituent is expected to further modulate this tropism by altering the reduction potential of the quinone-imine metabolic intermediates that form DNA adducts [2].
| Evidence Dimension | Fold increase in mutant frequency (MF) in MutaMouse liver, 28 days post-injection |
|---|---|
| Target Compound Data | 5,9-Dichloro-DBC: Direct in vivo data not yet published (predicted hepatotropic profile based on 5,9-disubstitution class effect) |
| Comparator Or Baseline | 5,9-Dimethyl-DBC: 30- to 50-fold MF increase in liver; N-Methyl-DBC: weak effect in liver; Parent DBC: 30- to 50-fold MF increase in liver and 3.4- to 7.9-fold in skin |
| Quantified Difference | 5,9-Dimethyl-DBC vs N-Methyl-DBC: approximately 30- to 50-fold difference in liver mutagenic potency; predicted magnitude for 5,9-dichloro analog cannot be precisely quantified without direct experimental data |
| Conditions | Male MutaMouse (lacZ transgenic CD2F1), single s.c. injection, 28-day expression period, positive selection assay |
Why This Matters
Investigators requiring a 5,9-substituted DBC derivative that may exhibit altered metabolic stability due to chlorine's resistance to oxidative demethylation should select this compound over 5,9-dimethyl-DBC, which is subject to CYP450-mediated methyl oxidation.
- [1] Renault D, Tombolan F, Brault D, Périn F, Thybaud V. Comparative mutagenicity of 7H-dibenzo[c,g]carbazole and two derivatives in MutaMouse liver and skin. Mutat Res. 1998;417(2-3):129-40. doi:10.1016/s1383-5718(98)00101-6. View Source
- [2] Gabelova A. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. Chem Biol Interact. 2020;323:109077. doi:10.1016/j.cbi.2020.109077. View Source
